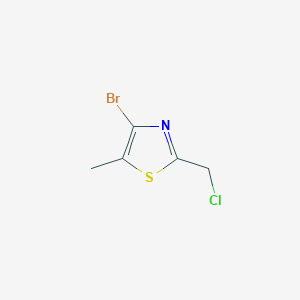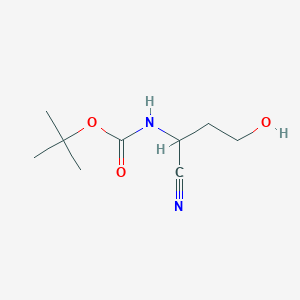
3-Ethynyl-1,1-difluorocyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-1,1-difluorocyclohexane is an organic compound characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,1-difluorocyclohexane typically involves the introduction of the ethynyl group and fluorine atoms onto a cyclohexane ring. One common method is the reaction of cyclohexane with ethynyl lithium and a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-Ethynyl-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
3-Ethynyl-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Ethynyl-1,1-difluorocyclohexane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that form covalent bonds with target molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can lead to the formation of new chemical entities with desired properties.
類似化合物との比較
Similar Compounds
- 3-Ethynyl-1,1-difluorocyclobutane
- 1,1-Difluorocyclohexane
- 3-Ethynylcyclohexane
Uniqueness
3-Ethynyl-1,1-difluorocyclohexane is unique due to the combination of the ethynyl group and two fluorine atoms on a cyclohexane ring This structural arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds
特性
分子式 |
C8H10F2 |
|---|---|
分子量 |
144.16 g/mol |
IUPAC名 |
3-ethynyl-1,1-difluorocyclohexane |
InChI |
InChI=1S/C8H10F2/c1-2-7-4-3-5-8(9,10)6-7/h1,7H,3-6H2 |
InChIキー |
XHAIWPAQUOYNEN-UHFFFAOYSA-N |
正規SMILES |
C#CC1CCCC(C1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)






![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)


